Cicaprost (Iloprost) is a synthetic analog of prostacyclin (PGI2), a naturally occurring prostaglandin known for its potent vasodilatory, anti-aggregatory, and cytoprotective effects. [] It belongs to the class of prostanoids, specifically the prostacyclin analogs. [] [] Unlike natural PGI2, which is chemically unstable, Cicaprost exhibits high chemical and metabolic stability, allowing for oral bioavailability and a longer half-life. [] [] This stability makes it a valuable tool in scientific research for investigating the physiological and pharmacological roles of the prostacyclin (IP) receptor.
The asymmetric synthesis of Cicaprost involves multiple steps, culminating in the coupling of a chiral bicyclic C6-C14 ethynyl building block with a chiral C15-C21 omega-side chain amide building block. This crucial step forms the C14-C15 bond of the target molecule. [] The process includes a highly stereoselective reduction using the chiral oxazaborolidine method, followed by the stereoselective attachment of the alpha-side chain using the chiral phosphono acetate method. [] The synthesis of the bicyclic C6-C14 ethynyl building block starts with achiral bicyclic C6-C12 ketones, utilizing the chiral lithium amide method. []
Cicaprost exerts its primary effects by acting as a selective agonist for the prostacyclin (IP) receptor. [] [] Binding to IP receptors on various cell types, including vascular smooth muscle cells, platelets, and immune cells, triggers downstream signaling cascades primarily through Gαs-dependent activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. [] [] [] [] This elevation in cAMP mediates various physiological responses, including vasodilation, inhibition of platelet aggregation, and modulation of immune cell function.
Cardiovascular Research: Cicaprost is widely used to study the role of IP receptors in vascular function. It induces vasodilation in various vascular beds, including pulmonary, mesenteric, and coronary arteries, providing insights into the regulation of blood pressure and blood flow. [] [] [] []
Pulmonary Hypertension: Cicaprost has been investigated as a potential therapeutic agent for pulmonary hypertension, demonstrating efficacy in inhibiting pulmonary artery smooth muscle cell proliferation and improving hemodynamics in animal models. [] []
Thrombosis Research: Cicaprost exhibits potent anti-aggregatory effects on platelets, inhibiting both ADP- and collagen-induced aggregation, making it a valuable tool for studying thrombosis and platelet function. [] []
Cancer Research: Cicaprost has shown anti-metastatic activity in preclinical models of mammary carcinoma, suggesting potential therapeutic benefits in preventing metastasis. [] []
Immunology Research: Cicaprost modulates immune cell function, inhibiting the release of pro-inflammatory cytokines from monocytes, macrophages, and dendritic cells, highlighting its potential as an immunomodulator. [] [] [] [] [] [] [] []
Renal Research: Cicaprost has been investigated for its protective effects on renal function, particularly in models of diabetic nephropathy, where it has shown promising results in attenuating the progression of renal damage. []
IP receptor signaling complexity: Further research is needed to fully understand the complexity of IP receptor signaling, including the interplay between Gαs, Gαi, and Gαq coupling, as well as the role of receptor phosphorylation in regulating downstream signaling pathways. []
Development of novel non-prostanoid IP receptor agonists: Further research focusing on the development of novel non-prostanoid IP receptor agonists with improved pharmacological properties and potentially greater therapeutic efficacy in specific disease settings is warranted. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: